molecular formula C9H8F2O2 B1443498 (4S)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol CAS No. 1270301-86-4

(4S)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol

Cat. No. B1443498
CAS RN: 1270301-86-4
M. Wt: 186.15 g/mol
InChI Key: YIYJSJWWXNXVNN-QMMMGPOBSA-N
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Description

“(4S)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol” is an organic compound. It is one of numerous organic compounds composing American Elements’s comprehensive catalog of life science products .


Molecular Structure Analysis

The molecular formula of “(4S)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol” is C9H8F2O2 . The molecular weight is 186.16 . The IUPAC name is (4S)-6,8-difluoro-3,4-dihydro-2H-chromen-4-ol .


Physical And Chemical Properties Analysis

“(4S)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol” appears as a powder . It should be stored at 4 °C .

Scientific Research Applications

Protein Functionality Enhancement

Proteins are fundamental to numerous biological processes and have evolved to perform a myriad of functions. The compound (4S)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol can be instrumental in enhancing the intrinsic characteristics of proteins. This enhancement can lead to novel applications in medical, environmental, and material development challenges. For instance, proteins integrated with this compound could improve catalytic activities, structural support, and therapeutic processes .

Protein-Inorganic Hybrid Systems

The integration of proteins with non-biological systems, such as nanomaterials or inorganic supports, is a burgeoning field of research. (4S)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol could play a pivotal role in the synthesis and improvement of protein-inorganic hybrid systems. These hybrids have potential applications in energy production, catalysis, and sensing, enabling new functionalities that were previously unattainable .

Biomineralization Process Control

In the field of material science, controlling the biomineralization process is crucial for the synthesis of semiconductor quantum dots. The compound may facilitate this process in aqueous solutions under ambient conditions, which is ideal for large-scale commercial processes. This application could revolutionize the way semiconductor materials are produced, leading to more sustainable and cost-effective manufacturing methods .

Optoelectronic Applications

Exploring the optoelectronic properties of proteins, (4S)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol could be used to uncover new optical signatures intrinsic to both natural and synthetic proteins. These findings could have significant implications for the development of novel optoelectronic devices, such as sensors and light-emitting diodes, which rely on the unique interactions between amino acids and the compound .

De Novo Protein Synthesis

De novo proteins, which are not found in nature but are designed and synthesized in the lab, may exhibit desirable functionalities when combined with (4S)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol. Research in this area could lead to the discovery of proteins with multiple functions, expanding the application space beyond what is currently available from natural protein systems .

Environmental Remediation

The compound’s potential to enhance protein functionality could be leveraged in environmental remediation efforts. Proteins modified with (4S)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol could be more effective in breaking down pollutants or capturing heavy metals from contaminated sites. This application would contribute to cleaner ecosystems and more sustainable environmental practices .

properties

IUPAC Name

(4S)-6,8-difluoro-3,4-dihydro-2H-chromen-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c10-5-3-6-8(12)1-2-13-9(6)7(11)4-5/h3-4,8,12H,1-2H2/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIYJSJWWXNXVNN-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1O)C=C(C=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C([C@H]1O)C=C(C=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4S)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4S)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol
Reactant of Route 2
(4S)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol
Reactant of Route 3
(4S)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol
Reactant of Route 4
(4S)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol
Reactant of Route 5
(4S)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol
Reactant of Route 6
(4S)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol

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